molecular formula C12H7F4NO2S B10960867 N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B10960867
M. Wt: 305.25 g/mol
InChI Key: KWSGIWVFKWKLCJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 2,5-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-difluorobenzamide

Comparison: N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of multiple fluorine atoms on both aromatic rings, which imparts distinct chemical properties compared to its analogues. The specific positioning of the fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H7F4NO2S

Molecular Weight

305.25 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7F4NO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H

InChI Key

KWSGIWVFKWKLCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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